Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone)
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Overview
Description
Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone) (EDDTC) is a chemical compound that has been studied extensively for its potential applications in scientific research. EDDTC is a member of the thiosemicarbazone family of compounds, which are known to have a wide range of biological activities. In
Mechanism Of Action
The mechanism of action of Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone) is not fully understood, but it is thought to involve the chelation of metal ions, such as iron and copper, that are essential for the growth and proliferation of cancer cells and bacteria. By chelating these metal ions, Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone) disrupts the normal functioning of these cells and inhibits their growth.
Biochemical And Physiological Effects
Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone) has been shown to have a range of biochemical and physiological effects. In cancer cells, Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone) has been shown to induce apoptosis, or programmed cell death, and inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth. In bacterial cells, Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone) has been shown to disrupt the cell membrane and inhibit the synthesis of DNA and RNA.
Advantages And Limitations For Lab Experiments
One advantage of Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone) is that it is relatively easy to synthesize and has a low toxicity profile. However, one limitation of Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone) is that it is not very soluble in water, which can make it difficult to work with in some experiments.
Future Directions
There are many potential future directions for research on Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone). One area of interest is the development of Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone)-based therapies for cancer and infectious diseases. Another area of interest is the study of Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone)'s mechanism of action and its interactions with metal ions and other biomolecules. Additionally, there is potential for the development of new Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone) derivatives with improved solubility and bioavailability.
Synthesis Methods
Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone) can be synthesized through a simple two-step reaction. The first step involves the condensation of ethyl acetoacetate and thiosemicarbazide to form ethyl 2-(4,4-dimethylthiosemicarbazone)acetoacetate. The second step involves the oxidation of this compound with potassium permanganate to form Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone).
Scientific Research Applications
Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone) has been studied for its potential applications in a variety of scientific fields, including cancer research, neurodegenerative disease research, and infectious disease research. In cancer research, Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone) has been shown to inhibit the growth of cancer cells in vitro and in vivo. In neurodegenerative disease research, Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone) has been shown to protect against the toxic effects of amyloid beta, a protein that is associated with Alzheimer's disease. In infectious disease research, Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone) has been shown to inhibit the growth of bacteria and viruses.
properties
CAS RN |
140197-70-2 |
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Product Name |
Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone) |
Molecular Formula |
C12H22N6O2S2 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
ethyl (3Z,4E)-3,4-bis(dimethylcarbamothioylhydrazinylidene)butanoate |
InChI |
InChI=1S/C12H22N6O2S2/c1-6-20-10(19)7-9(14-16-12(22)18(4)5)8-13-15-11(21)17(2)3/h8H,6-7H2,1-5H3,(H,15,21)(H,16,22)/b13-8+,14-9- |
InChI Key |
XOFAWCJBAGCQLP-MGDWIPCISA-N |
Isomeric SMILES |
CCOC(=O)C/C(=N/NC(=S)N(C)C)/C=N/NC(=S)N(C)C |
SMILES |
CCOC(=O)CC(=NNC(=S)N(C)C)C=NNC(=S)N(C)C |
Canonical SMILES |
CCOC(=O)CC(=NNC(=S)N(C)C)C=NNC(=S)N(C)C |
synonyms |
Cu-DM-Et DM-Et ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone) Zn-DM-Et |
Origin of Product |
United States |
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